molecular formula C4H4ClN3O2S B2836287 6-Chloropyridazine-3-sulfonamide CAS No. 88538-48-1

6-Chloropyridazine-3-sulfonamide

Cat. No.: B2836287
CAS No.: 88538-48-1
M. Wt: 193.61
InChI Key: MWSOVRUZABYQCR-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-sulfonamide is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 6th position and a sulfonamide group at the 3rd position. Pyridazine derivatives are known for their wide range of biological activities and have been utilized in various medicinal and agricultural applications .

Mechanism of Action

Target of Action

6-Chloropyridazine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the synthesis of folic acid, a vital component for DNA replication in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid and pteridine to dihydropteroic acid, a critical step in folic acid synthesis .

Biochemical Pathways

By inhibiting the synthesis of folic acid, this compound disrupts DNA replication in bacteria, leading to their inability to proliferate .

Pharmacokinetics

Sulfonamides generally are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth by disrupting their DNA replication process . This makes it effective in treating bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and efficacy . Furthermore, the widespread use of sulfonamides has led to environmental contamination, potentially impacting the effectiveness and stability of these compounds .

Biochemical Analysis

Biochemical Properties

6-Chloropyridazine-3-sulfonamide is known to interact with various enzymes, proteins, and other biomolecules . It is a part of the sulfonamide group of compounds, which are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions play a crucial role in various biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these interactions and their implications are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Chemical Reactions Analysis

6-Chloropyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis

Properties

IUPAC Name

6-chloropyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSOVRUZABYQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88538-48-1
Record name 6-chloropyridazine-3-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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